

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenol

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Compound of Interest

Compound Name: 3-Cyanophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Cyanophenol** (also known as 3-hydroxybenzonitrile). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a logical workflow diagram for the systematic characterization of chemical compounds.

Quantitative Physicochemical Data

The following tables summarize the essential physicochemical properties of **3-Cyanophenol**. These values are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ NO	[1] [2] [3] [4]
Molecular Weight	119.12 g/mol	[1] [2] [4]
Appearance	Almost white to light brown crystalline powder	[1] [5]
Melting Point	78-81 °C	[1] [6]
Boiling Point	179-180 °C at 13 Torr	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Refractive Index	1.591	[1]
Flash Point	107.6 ± 22.6 °C	[1]

Table 2: Solubility and Partitioning Properties

Property	Value	Source(s)
Water Solubility	Slightly soluble in water	[1] [5] [6]
pKa	8.61 at 25°C	[5]
logP (XLogP3)	1.7	[1]

Table 3: Spectroscopic Data

Spectrum Type	Description	Source(s)
^1H NMR	Spectrum available, typically run in CDCl_3	[3][7]
UV-Vis Spectra	Data available in spectral databases	[8]
IR Spectra	Data available in spectral databases	[8]
Mass Spectrometry (GC-MS)	Data available in spectral databases	[8]
Raman Spectra	Data available in spectral databases	[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

2.1. Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9][10] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities.[9][10]

- Capillary Method:
 - Sample Preparation: A small amount of finely powdered, dry **3-Cyanophenol** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11]
 - Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[9][11]
 - Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range.[11][12]

2.2. Boiling Point Determination

Boiling point is a fundamental physical property used for the characterization and purification of volatile liquids.[13]

- Micro-Reflux Method (for small quantities):
 - Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[14][15] A sealed capillary tube is inverted and placed inside the test tube.[15]
 - Apparatus Setup: The test tube is heated in a heating block or a Thiele tube filled with a high-boiling point liquid like mineral oil.[16] A thermometer is positioned with its bulb above the liquid surface to measure the vapor temperature.[17]
 - Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.[16] The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[16]

2.3. pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a given solvent.

- Spectrophotometric Method:
 - Solution Preparation: A series of buffer solutions with known pH values are prepared.[18] [19] A stock solution of **3-Cyanophenol** is also prepared.
 - Measurement: Aliquots of the **3-Cyanophenol** stock solution are added to each buffer solution. The UV-Vis absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.[19] [20]

- Data Analysis: A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, and this pH value is the pKa.[\[20\]](#)
- NMR Spectroscopy Method:
 - Sample Preparation: A solution of **3-Cyanophenol** is prepared in a deuterated solvent (e.g., D₂O).[\[21\]](#)
 - Titration and Measurement: The pH of the solution is adjusted incrementally by adding small amounts of a strong acid or base. A ¹H NMR spectrum is acquired at each pH value.[\[21\]](#)
 - Data Analysis: The chemical shifts of protons near the acidic functional group will change as a function of pH. By plotting the chemical shift versus pH, a titration curve is generated. The pKa can be determined by fitting this data to the appropriate Henderson-Hasselbalch-type equation.[\[21\]](#)

2.4. logP Determination

The logarithm of the partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption and distribution.[\[22\]](#)[\[23\]](#)

- Shake-Flask Method:
 - System Preparation: A mixture of n-octanol and water, mutually saturated, is prepared.[\[20\]](#)[\[22\]](#)
 - Partitioning: A known amount of **3-Cyanophenol** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.[\[20\]](#)
 - Concentration Measurement: The concentration of **3-Cyanophenol** in one or both phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[\[22\]](#)[\[23\]](#)

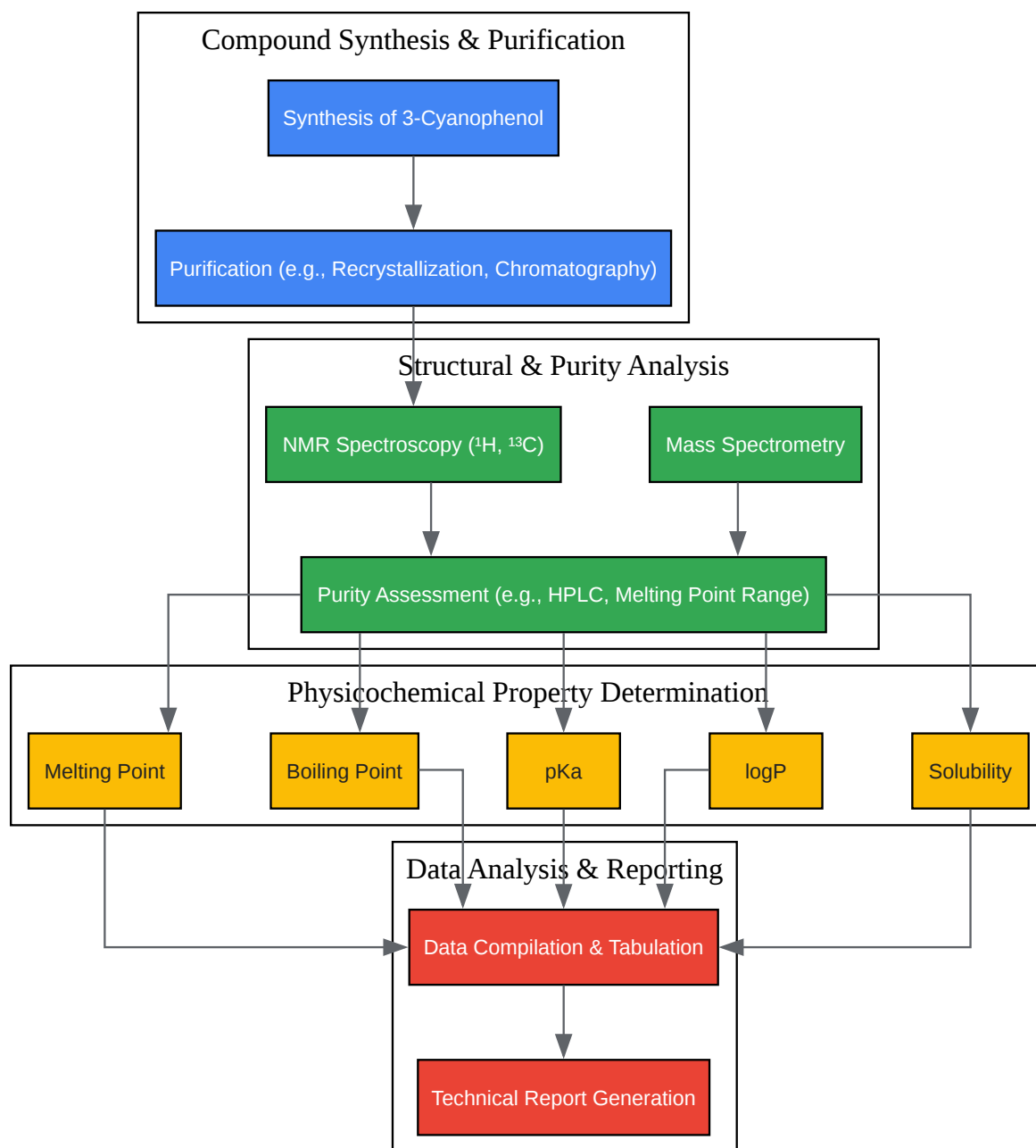
2.5. Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[\[24\]](#)

- Equilibrium Shake-Flask Method:
 - Sample Preparation: An excess amount of solid **3-Cyanophenol** is added to a known volume of the solvent (e.g., water) in a sealed flask.[\[25\]](#)[\[26\]](#)
 - Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[\[26\]](#)
 - Sample Analysis: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of **3-Cyanophenol** in the clear, saturated solution is then determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[\[25\]](#) This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of the physicochemical properties of a compound like **3-Cyanophenol**.



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Workflow for Physicochemical Characterization.

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